3-(Cyclopentyloxy)-4-methoxybenzoic acid
Overview
Description
3-(Cyclopentyloxy)-4-methoxybenzoic acid: is an organic compound characterized by a cyclopentyloxy group attached to the benzene ring at the 3-position and a methoxy group at the 4-position
Mechanism of Action
Target of Action
The primary targets of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are the cAMP-specific phosphodiesterase 4D and 4B . These enzymes are predominant in pro-inflammatory and immune cells .
Mode of Action
This compound interacts with its targets by acting as a selective inhibitor . It shows high selectivity for cAMP-specific PDE4, an isoenzyme that predominates in pro-inflammatory and immune cells . This compound is 10-fold more selective for PDE4D than for PDE4A, -B, or -C .
Biochemical Pathways
The affected biochemical pathways involve the shikimate pathway . This pathway consists of seven reaction steps, beginning with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . A key branch-point compound is chorismic acid, the final product of the shikimate pathway .
Pharmacokinetics
Similar compounds like vericiguat demonstrate virtually complete absorption and increased exposure with food . Vericiguat has high oral bioavailability when taken with food (93.0%) with dose-proportional pharmacokinetics in healthy volunteers . It is a low-clearance drug, with a half-life of approximately 20 h in healthy volunteers and 30 h in patients with heart failure . Most drug metabolism is achieved by glucuronidation .
Result of Action
Similar compounds like cilomilast have been shown to exert potent anti-inflammatory effects both in vitro and in vivo .
Action Environment
It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For example, the lipophilicity of the cypionate group allows the prodrug to be sequestered in fat depots after intramuscular injection . The ester group is slowly hydrolyzed by metabolic enzymes, releasing steady doses of the active ingredient .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-methoxybenzoic acid.
Cyclopentyloxy Group Introduction: The cyclopentyloxy group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methoxybenzoic acid with cyclopentanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Quinones or carboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-(Cyclopentyloxy)-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopentyloxy)-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(Cyclopentyloxy)-4-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a methoxy group.
3-(Cyclopentyloxy)-4-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
3-(Cyclopentyloxy)-4-methoxybenzoic acid is unique due to the presence of both cyclopentyloxy and methoxy groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCQWIQKYXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381386 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144036-17-9 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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